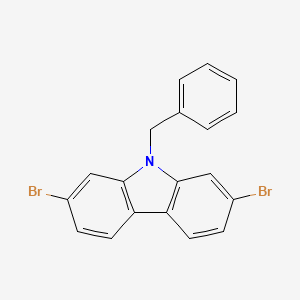

9-benzyl-2,7-dibromo-9H-carbazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-Benzyl-2,7-dibromo-9H-carbazole is a chemical compound with the molecular formula C19H13Br2N and a molecular weight of 415.13 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 9-benzyl-2,7-dibromo-9H-carbazole is1S/C19H13Br2N/c20-14-6-8-16-17-9-7-15(21)11-19(17)22(18(16)10-14)12-13-4-2-1-3-5-13/h1-11H,12H2 . Physical And Chemical Properties Analysis

9-Benzyl-2,7-dibromo-9H-carbazole is a solid at 20 degrees Celsius . . The melting point ranges from 161.0 to 165.0 degrees Celsius .科学的研究の応用

Optoelectronic Devices

9-benzyl-2,7-dibromo-9H-carbazole derivatives are used in the synthesis of polycarbazoles , which are nitrogen-containing aromatic heterocyclic conducting polymers. These materials exhibit excellent optoelectronic properties, high charge carrier mobility, and morphological stability, making them suitable for use in nanodevices , rechargeable batteries , and electrochemical transistors .

Organic Semiconductors

The compound serves as a building block for organic semiconductors, particularly in the creation of polymer solar cells . It is often used to adjust the solubility of carbazole compounds, which is crucial for the synthesis of materials like 2,7-dibromo-9-heptadecanylcarbazole , a known polymer semiconductor .

Electrochemical Polymerization

Researchers utilize 9-benzyl-2,7-dibromo-9H-carbazole for the electrochemical polymerization of carbazole moieties. This process results in the formation of poly(2,7-carbazole)s or poly(3,6-carbazole)s derivatives, which are significant for their lower bandgap energies and extended conjugation lengths, beneficial for various synthetic methods .

Photovoltaic Applications

Due to its excellent electrical and electrochemical properties, this compound is instrumental in the development of materials for photovoltaic applications . It contributes to the production of polymers with considerable photoconductive properties used in photocopiers and other photoconductive devices .

Biological Material Synthesis

In life science research, 9-benzyl-2,7-dibromo-9H-carbazole is a valuable biochemical reagent. It’s used as a precursor for synthesizing biological materials or organic compounds, which are essential in various biomedical applications .

Light-Emitting Diodes (LEDs)

The compound’s unique optical properties make it an excellent choice for developing materials used in LEDs . Its ability to function as an electron-rich material allows for the creation of blue-emitting polymers , which are crucial in the display technology industry .

Environmental Stability Research

Due to its good environmental stability, 9-benzyl-2,7-dibromo-9H-carbazole is studied for its potential use in materials that require long-term durability. This includes outdoor applications where materials are exposed to harsh environmental conditions .

Functionalization Versatility

The versatility of 9-benzyl-2,7-dibromo-9H-carbazole in functionalization makes it a prime candidate for creating a wide range of customized materials . Researchers exploit this feature to develop materials with specific properties tailored for unique applications in materials science .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

9-benzyl-2,7-dibromocarbazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Br2N/c20-14-6-8-16-17-9-7-15(21)11-19(17)22(18(16)10-14)12-13-4-2-1-3-5-13/h1-11H,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQQHWYCZFAJHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-benzyl-2,7-dibromo-9H-carbazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-Phenyl-1H-pyrazol-4-yl)methyl]cyclopropanamine hydrochloride](/img/structure/B1373647.png)

![3-amino-4-chloro-N-[2-(dimethylamino)ethyl]benzamide dihydrochloride](/img/structure/B1373648.png)

![2,2,2-trifluoroethyl N-{3-[(2-oxo-1,2-dihydropyrimidin-1-yl)methyl]phenyl}carbamate](/img/structure/B1373650.png)

![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid hydrochloride](/img/structure/B1373653.png)

![[(2-Morpholin-4-yl-1,3-thiazol-4-yl)methyl]amine dihydrochloride](/img/structure/B1373656.png)

![[3-(2-Fluorophenyl)propyl]amine hydrochloride](/img/structure/B1373658.png)

![2-[1-(3-fluorophenyl)-1H-pyrazol-3-yl]ethan-1-amine](/img/structure/B1373662.png)

![Ethyl 1-[2-(methylamino)acetyl]piperidine-3-carboxylate](/img/structure/B1373663.png)

![N-[3-(aminomethyl)phenyl]cyclohexanecarboxamide hydrochloride](/img/structure/B1373667.png)